WS9326A

Tachykinin Receptor Antagonism NK1 Binding Assay Cyclodepsipeptide SAR

WS9326A sourcing for multi-target pharmacology? This native cyclodepsipeptide from S. violaceusniger is the definitive probe for simultaneous NK1/NK2 antagonism (IC50 9.7/3.5 μM in guinea pig trachea), agr/fsr quorum sensing inhibition (IC50 ~19 μM), and PCSK9-LDLR PPI studies. Unlike FK224, WS9326A retains the full polypharmacological signature. • Dual NK1/NK2 functional antagonism validated ex vivo • Reference antagonist for cyclic peptide autoinducer systems • Privileged scaffold for PCSK9 binder SAR (congeners: Ki 11 nM) • >98% HPLC purity; ambient temperature shipping

Molecular Formula C54H68N8O13
Molecular Weight 1037.2 g/mol
Cat. No. B1239986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWS9326A
SynonymsL-Serine, N-(N2-(N-(N-(N-((E)-alpha,beta-didehydro-N-methyl-N-(N-(1-oxo-3-(2-(1-pentenyl)phenyl)-2-propenyl)-L-threonyl)tyrosyl)-L-leucyl)-D-phenylalanyl)-L-allothreonyl)-L-asparaginyl)-, upsilon-lactone, (E,Z)-
WS 9326A
WS-9326A
WS9326A
Molecular FormulaC54H68N8O13
Molecular Weight1037.2 g/mol
Structural Identifiers
SMILESCCCC=CC1=CC=CC=C1C=CC(=O)NC2C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(=CC3=CC=C(C=C3)O)N(C2=O)C)CC(C)C)CC4=CC=CC=C4)C(C)O)CC(=O)N)CO)C
InChIInChI=1S/C54H68N8O13/c1-7-8-10-17-36-18-13-14-19-37(36)22-25-45(67)60-47-33(5)75-54(74)42(30-63)59-49(69)41(29-44(55)66)58-52(72)46(32(4)64)61-50(70)40(27-34-15-11-9-12-16-34)56-48(68)39(26-31(2)3)57-51(71)43(62(6)53(47)73)28-35-20-23-38(65)24-21-35/h9-25,28,31-33,39-42,46-47,63-65H,7-8,26-27,29-30H2,1-6H3,(H2,55,66)(H,56,68)(H,57,71)(H,58,72)(H,59,69)(H,60,67)(H,61,70)/b17-10-,25-22+,43-28+/t32-,33+,39-,40+,41-,42-,46-,47-/m0/s1
InChIKeyBVVWVQZZLUNSNV-QMXPZCTJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WS9326A Identity and Properties


The compound identified by the IUPAC name (E)-N-[(3S,6S,9S,12R,15S,18E,21S,22R)-6-(2-amino-2-oxoethyl)-12-benzyl-9-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-18-[(4-hydroxyphenyl)methylidene]-19,22-dimethyl-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3-[2-[(Z)-pent-1-enyl]phenyl]prop-2-enamide is universally recognized as WS9326A (CAS 125774-71-2) [1]. It is a natural cyclodepsipeptide secondary metabolite originally isolated from the fermentation broth of *Streptomyces violaceusniger* No. 9326 [1]. The compound possesses a molecular weight of 1037.2 g/mol (C54H68N8O13) and a melting point of 187-190°C . Structurally, WS9326A is an acylated macrocyclic heptapeptide lactone containing a rare (Z)-pentenyl cinnamic acid side chain and an (E)-dehydro-N-methyltyrosine ((E)-ΔMeTyr) residue [2].

WS9326A Substitution Limitations


In-class substitution of WS9326A with other cyclodepsipeptides or generic tachykinin receptor antagonists is not scientifically valid due to its unique polypharmacological profile. WS9326A is not merely a tachykinin (NK1) antagonist; it also functions as a quorum sensing inhibitor in Gram-positive bacteria and has been identified as a PCSK9 binder [1][2]. Its hydrogenated derivative, FK224 (tetrahydro-WS9326A), exhibits a 36-fold increase in NK1 binding potency (IC50 = 100 nM vs. 3.6 µM), yet this modification abolishes or alters the other distinct biological activities observed with the parent compound [1][3]. Therefore, procurement of WS9326A is mandatory for research programs specifically investigating its native, multi-target interaction landscape, while the choice between WS9326A and FK224 must be guided by the specific receptor-binding potency required for the experimental model.

WS9326A Comparative Pharmacology


NK1 Receptor Binding vs. FK224

WS9326A exhibits moderate binding affinity for the NK1 (substance P) receptor in guinea pig lung membranes. Its direct semi-synthetic derivative, FK224 (tetrahydro-WS9326A), generated by catalytic hydrogenation of the dehydrotyrosine moiety, displays a 36-fold higher binding potency [1]. This demonstrates that the native (E)-ΔMeTyr residue in WS9326A is not optimal for NK1 affinity but is essential for its other biological functions [2].

Tachykinin Receptor Antagonism NK1 Binding Assay Cyclodepsipeptide SAR

NK2 Functional Antagonism in Airway

In functional ex vivo assays, WS9326A inhibits tracheal constriction induced by the tachykinin neurokinin A (NKA), which acts preferentially on NK2 receptors. This demonstrates that WS9326A possesses functional antagonist activity at both NK1 and NK2 receptors in native tissue [1]. This dual receptor functional antagonism is not universally observed among peptide NK1 antagonists; for example, the cyclic peptide cyclosporin A binds NK1 receptors but is not reported to have comparable functional NK2 antagonism [2].

Tachykinin Antagonism Functional Pharmacology Airway Smooth Muscle

Gram-Positive Quorum Sensing Inhibition

WS9326A acts as a receptor antagonist in the cyclic peptide-mediated quorum sensing systems of Gram-positive bacteria, specifically the agr/fsr systems of *Staphylococcus aureus* and *Enterococcus faecalis* [1]. Its IC50 for inhibiting the Fsr quorum sensing system is approximately 19 µM, positioning it as a moderately potent inhibitor in this context [2]. This activity is distinct from its mammalian tachykinin receptor antagonism and is not observed with its hydrogenated derivative FK224 [1].

Quorum Sensing Inhibition Anti-virulence Gram-positive Bacteria

WS9326B Antiangiogenic Divergence

WS9326B, a cycloheptadepsipeptide isolated from *Streptomyces* sp. SNM55, shares the rare (Z)-pentenyl cinnamic acid side chain with WS9326A but exhibits notable antiangiogenic activity that has not been reported for WS9326A [1]. This functional divergence, despite high structural similarity, highlights the critical role of specific amino acid substitutions and macrocycle conformation in determining biological target engagement.

Angiogenesis Inhibition Cyclodepsipeptide Congeners Marine Natural Products

PCSK9 Binding Affinity

A cyclic peptide structurally related to WS9326A (designated Compound 042 in patent literature) binds to human PCSK9 with a Ki of 11 nM [1]. While this specific binding data corresponds to a congener rather than the exact WS9326A sequence, it establishes the WS9326A macrocyclic scaffold as a privileged chemotype for targeting the PCSK9-LDLR protein-protein interaction. This is a distinct mechanism from other cyclodepsipeptide classes such as the cochinmicins, which are competitive endothelin antagonists [2].

PCSK9 Inhibition Cyclic Peptide LDL Receptor

WS9326A Application Scenarios


Airway NK1/NK2 Antagonism

WS9326A is appropriate for ex vivo and in vivo models of tachykinin-mediated airway constriction where dual NK1/NK2 functional antagonism is required. Its IC50 values for inhibiting substance P (9.7 µM) and neurokinin A (3.5 µM) in guinea pig tracheal preparations make it suitable for dose-response studies of endogenous tachykinin release following capsaicin challenge [1]. For studies requiring high-affinity, selective NK1 antagonism, FK224 (IC50 = 0.1 µM) should be procured instead.

Quorum Sensing Inhibitor Development

WS9326A is a validated chemical probe for investigating the agr and fsr quorum sensing systems in *Staphylococcus aureus* and *Enterococcus faecalis*. Its moderate potency (IC50 ≈ 19 µM for Fsr inhibition) and established mechanism as a receptor antagonist for cyclic peptide autoinducers position it as a reference compound for screening novel anti-virulence agents [2][3]. WS9326B may be co-procured for comparative studies, as it demonstrates superior attenuation of *S. aureus* toxicity in human corneal epithelial cell ex vivo assays [3].

PCSK9 Inhibitor Design

The WS9326A macrocyclic core is a privileged scaffold for designing inhibitors of the PCSK9-LDLR protein-protein interaction, a clinically validated target for hypercholesterolemia. Congeners of WS9326A have demonstrated nanomolar binding affinity (Ki = 11 nM) to human PCSK9 [4]. Procurement of WS9326A enables structure-activity relationship (SAR) studies exploring the impact of the (E)-ΔMeTyr residue and (Z)-pentenyl cinnamic acid side chain on target engagement and selectivity.

NRPS Biosynthesis Engineering

WS9326A serves as a model substrate and product for studying non-ribosomal peptide synthetase (NRPS) assembly lines, particularly the unusual P450-mediated formation of the (E)-dehydrotyrosine residue and the position-selective cyclization catalyzed by the terminal thioesterase domain [5]. Its biosynthetic gene cluster and congeners (WS9326C, D, E) provide a platform for combinatorial biosynthesis and enzyme engineering research [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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